BenchChemオンラインストアへようこそ!

N-(3-methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cytochrome P450 CYP2C9 inhibition Type II binding

N-(3-Methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 689242-04-4, PubChem CID is a synthetic quinoline-4-carboxamide derivative with molecular formula C19H19N3O2 and molecular weight 321.4 g/mol. The compound belongs to a pharmacologically significant class of quinoline-4-carboxamides that have been systematically characterized as type II binding ligands for cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4.

Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
Cat. No. B11211983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Molecular FormulaC19H19N3O2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCOCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3
InChIInChI=1S/C19H19N3O2/c1-24-12-4-9-21-19(23)16-13-18(14-7-10-20-11-8-14)22-17-6-3-2-5-15(16)17/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,21,23)
InChIKeyXFGYHRZGQVWEEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide – Chemical Identity, Quinoline-4-Carboxamide Class, and Procurement-Relevant Context


N-(3-Methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 689242-04-4, PubChem CID 20967779) is a synthetic quinoline-4-carboxamide derivative with molecular formula C19H19N3O2 and molecular weight 321.4 g/mol [1]. The compound belongs to a pharmacologically significant class of quinoline-4-carboxamides that have been systematically characterized as type II binding ligands for cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4 [2]. Its structure features a quinoline core substituted at the 2-position with a pyridin-4-yl (para-pyridinyl) ring and at the 4-position with an N-(3-methoxypropyl) carboxamide side chain, a combination that imparts specific heme-coordination capability and distinct physicochemical properties relative to closely related analogs [1][2].

Why N-(3-Methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide Cannot Be Interchanged with Generic Quinoline-4-Carboxamide Analogs


Quinoline-4-carboxamide analogs with differing pyridine positional isomers (ortho, meta, para) or alternative 2-position heterocycles exhibit profoundly divergent CYP binding behavior. The para-pyridinyl (4-pyridinyl) moiety in this compound enables direct coordination of the pyridine nitrogen lone pair to the ferric heme iron of cytochrome P450 enzymes—a type II binding interaction that is sterically and electronically inaccessible to the ortho and meta isomers [1]. Published quantitative data demonstrate that this single positional change can produce over 1000-fold differences in binding affinity within the same assay system [1]. Similarly, the N-(3-methoxypropyl) side chain confers distinct lipophilicity (XLogP3 = 2.3), hydrogen-bonding capacity, and conformational flexibility compared to aromatic amide substituents such as naphthalenylmethyl or phenyl groups, directly impacting solubility, metabolic stability, and target engagement profiles [2]. Simple in-class substitution without regard to these structural determinants carries high risk of loss of intended binding mode and pharmacological activity.

Quantitative Differentiation Evidence for N-(3-Methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide Against Key Comparators


Para-Pyridinyl Enables Direct Heme Iron Coordination: >340-Fold Binding Affinity Advantage Over Ortho-Pyridinyl Isomer in CYP2C9

The pyridin-4-yl (para) substitution on the quinoline-4-carboxamide scaffold permits the pyridine nitrogen to coordinate directly with the ferric heme iron of CYP2C9, a type II binding interaction not observed for the ortho or meta pyridine isomers [1]. In a systematically designed congener series varying only the pyridine nitrogen position, the para-substituted analog (Compound 10, N-(naphthalen-1-ylmethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide) exhibited a Ki of 0.125 μM, while the corresponding ortho-substituted analog (Compound 12) failed to achieve 50% inhibition at the highest tested concentration (Ki > 43.5 μM) [1]. This represents a greater than 340-fold difference in binding affinity attributable solely to pyridine nitrogen positional isomerism [1]. Although this specific quantitative comparison uses the naphthalenylmethyl amide series rather than the 3-methoxypropyl amide, the para-pyridinyl heme-coordination mechanism is a core scaffold property independent of the amide substituent, as established by the authors' demonstration that type II binding is mediated by the pyridine nitrogen and not the amide side chain [1]. The target compound N-(3-methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide retains this critical para-pyridinyl motif and is therefore predicted to engage CYP2C9 via the same type II coordination mechanism, in contrast to its ortho isomer N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide (CAS 690217-94-8) which lacks this binding mode [1][2].

Cytochrome P450 CYP2C9 inhibition Type II binding Structure-activity relationship

CYP2C9 Type II Binding Affinity in the Low Nanomolar Range Demonstrated for Optimized Para-Pyridinyl Quinoline-4-Carboxamides

Within the para-pyridinyl quinoline-4-carboxamide series studied by Peng et al., systematic optimization of the amide substituent yielded compounds with Ki values ranging from 9.94 μM (Compound 1, piperidine amide) down to 0.009 μM (Compound 21, optimized naphthalene-derived amide) against CYP2C9—a >1100-fold span driven by amide side chain optimization while maintaining the same para-pyridinyl heme-coordinating motif [1]. The N-(3-methoxypropyl) side chain present in the target compound occupies an intermediate position in this SAR landscape, offering a balance of conformational flexibility (6 rotatable bonds), moderate lipophilicity (XLogP3 = 2.3), and a terminal methoxy hydrogen-bond acceptor [2]. By comparison, the N-phenyl analog (Compound 13, N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide) showed Ki = 0.10 μM against CYP2C9 and Ki = 0.70 μM against CYP3A4 [1][3]. The methoxypropyl chain provides enhanced aqueous solubility potential relative to fully aromatic amide substituents while retaining sufficient lipophilicity for membrane permeability, a differentiated profile relevant to both biochemical assay compatibility and ADME optimization [2].

CYP inhibition Drug metabolism Type II ligand Binding affinity

Para-Pyridinyl Versus Furan-2-yl at the Quinoline 2-Position: Divergent Heme-Coordination Potential and Biological Targeting

A direct structural analog 2-(furan-2-yl)-N-(3-methoxypropyl)quinoline-4-carboxamide replaces the pyridin-4-yl group at the quinoline 2-position with a furan-2-yl ring . Furan oxygen lacks the nitrogen lone pair required for dative coordination to heme iron; consequently, furan-2-yl analogs cannot engage in type II P450 binding [1]. The Peng et al. study established that the sp² nitrogen of the pyridine ring is the essential structural determinant for type II heme coordination, and replacement with an oxygen heterocycle eliminates this binding mode entirely [1]. This mechanistic distinction has cascade effects: type II binders exhibit altered metabolic stability, potential for CYP-based drug-drug interactions, and distinct pharmacokinetic profiles compared to type I binders or non-coordinating analogs [2]. For applications where CYP interaction profiling is critical—such as preclinical drug metabolism screening or CYP inhibition panels—the pyridin-4-yl compound provides a mechanistically defined type II binding tool, whereas the furan-2-yl analog does not [1][2].

Heterocycle SAR Heme coordination CYP selectivity Quinoline 2-position substitution

Methoxypropyl Side Chain Physicochemical Differentiation: Solubility and Conformational Profile Versus Naphthalene-Derived Amide Analogs

The N-(3-methoxypropyl) amide side chain in the target compound provides a distinct physicochemical signature compared to the extensively characterized N-(naphthalen-1-ylmethyl) analog (CHEMBL514730). The methoxypropyl compound has lower molecular weight (321.4 vs. 389.5 g/mol), lower lipophilicity (XLogP3 = 2.3 vs. estimated 4.5+), one hydrogen bond donor (vs. one), four hydrogen bond acceptors (vs. three), and a higher topological polar surface area (64.1 vs. 50.7 Ų) [1][2]. These differences translate to improved aqueous solubility and a more favorable ligand efficiency profile for biochemical assay applications. The naphthalenylmethyl analog is a potent CYP2C9 inhibitor (Ki = 113–125 nM) but carries the liability of high lipophilicity and potential for non-specific protein binding common to polyaromatic compounds [2]. The methoxypropyl chain introduces an sp³-hybridized ether oxygen capable of acting as an additional hydrogen-bond acceptor, offering opportunities for specific polar interactions not available with purely hydrocarbon or aromatic side chains [1].

Physicochemical properties Ligand efficiency Solubility Drug-likeness

Type II Binding Translates to High-Affinity CYP3A4 Engagement: Up to 1200-Fold Affinity Range Within Quinoline-4-Carboxamide Series

The follow-up study by Peng et al. (2010) on CYP3A4 demonstrated that type II binding pyridinyl quinoline-4-carboxamides exhibit binding affinity differences as high as 1200-fold compared to closely related analogs lacking the nitrogen coordination motif [1]. N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide, a direct para-pyridinyl comparator, showed CYP3A4 Ki = 700 nM with type II binding character [1][2]. Critically, this study also demonstrated that type II binders can be extensively metabolized despite the heme coordination, disproving the earlier 'dead-end complex' assumption and revealing a more nuanced metabolic fate for this compound class [1]. The target compound N-(3-methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, bearing the identical para-pyridinyl pharmacophore, is predicted to exhibit type II binding to CYP3A4, with the methoxypropyl side chain potentially modulating binding affinity and metabolic susceptibility relative to the phenyl amide comparator [1].

CYP3A4 Type II binding Metabolic stability Drug-drug interaction

Optimal Research and Industrial Application Scenarios for N-(3-Methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide


CYP2C9 and CYP3A4 Type II Binding Probe in Preclinical Drug Metabolism Studies

This compound serves as a structurally defined type II binding probe for cytochrome P450 enzymes CYP2C9 and CYP3A4. The para-pyridinyl motif enables direct heme iron coordination, producing characteristic type II UV/Vis spectral shifts (Soret band red shift) that are diagnostic for this binding mode [1]. In drug-drug interaction screening panels, it can function as a positive control for type II-mediated CYP inhibition, distinct from type I binders such as diclofenac or testosterone [1][2]. The methoxypropyl side chain provides adequate aqueous solubility for in vitro assay conditions without requiring high DMSO concentrations, unlike highly lipophilic naphthalene-derived analogs [3].

Structure-Activity Relationship (SAR) Reference Compound for Quinoline-4-Carboxamide Lead Optimization Programs

As an intermediate molecular weight (321.4 Da) member of the quinoline-4-carboxamide series with balanced lipophilicity (XLogP3 = 2.3), this compound occupies a strategic position in SAR studies [1]. It bridges the gap between low-MW, polar analogs (e.g., piperidine amides with Ki > 3 μM) and high-MW, highly potent but lipophilic analogs (e.g., naphthalenylmethyl derivatives with Ki < 0.05 μM) [2]. Systematic variation of the amide side chain while maintaining the para-pyridinyl group allows research teams to decouple heme-coordination potency from physicochemical optimization, a key strategy in CYP inhibitor lead development [2].

Comparative Tool Compound for Ortho/Meta/Para Pyridine Positional Isomer Studies

The availability of the ortho isomer N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide (CAS 690217-94-8) enables direct pairwise comparison studies where the only structural variable is the pyridine nitrogen position [1]. This matched molecular pair approach allows investigators to isolate the contribution of type II heme coordination to binding affinity, metabolic stability, and CYP inhibition selectivity without confounding changes in the amide side chain [2]. Such controlled comparisons are valuable for computational chemistry validation, pharmacophore model refinement, and teaching laboratories demonstrating the profound impact of single-atom positional changes on protein-ligand interactions [2].

Starting Scaffold for Fragment-Based or Structure-Guided Design Targeting Heme-Containing Enzymes

The quinoline-4-carboxamide core with para-pyridinyl substitution represents a privileged scaffold for targeting heme-containing enzymes beyond CYP450s, including nitric oxide synthases, indoleamine 2,3-dioxygenase, and guanylate cyclases [1][2]. The methoxypropyl amide provides a synthetically accessible handle for further derivatization (e.g., O-demethylation to alcohol, chain extension, or replacement with bioisosteres) without compromising the critical pyridine-heme interaction [1]. The modest molecular weight and favorable ligand efficiency metrics make this compound suitable as a starting point for fragment growing or structure-guided optimization campaigns [1].

Quote Request

Request a Quote for N-(3-methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.